molecular formula C18H29N5O B5536535 4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

Cat. No. B5536535
M. Wt: 331.5 g/mol
InChI Key: REWGHUBJLRQMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to the one , typically involves condensation reactions. For instance, a number of pyrimidine derivatives have been synthesized by condensing isothiocyanato compounds with amines under different reaction conditions, showcasing the versatility and complexity of pyrimidine chemistry (Sondhi et al., 2007). These syntheses emphasize the importance of precise control over reaction conditions to achieve desired structural features.

Scientific Research Applications

  • Synthesis and Pharmacological Properties : A series of 4-piperazinopyrimidines, including the compound , have been synthesized. These compounds display diverse pharmacological properties such as antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities (Mattioda et al., 1975).

  • Antibacterial Agents : Research into pyrido(2,3-d)pyrimidine derivatives, closely related to the compound, reveals significant antibacterial activity. These compounds are notably effective against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).

  • Antiproliferative Activity : Derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, structurally similar to the compound, have shown notable antiproliferative effects against various human cancer cell lines. This indicates potential applications in cancer treatment (Mallesha et al., 2012).

  • Corrosion Inhibition : Piperidine derivatives, including compounds structurally similar to 4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, have been investigated for their corrosion inhibition properties on iron, demonstrating effectiveness in this area (Kaya et al., 2016).

  • Analgesic and Anti-Inflammatory Activities : Pyrimidine derivatives, including compounds related to the molecule , have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some derivatives show significant efficacy in these areas (Sondhi et al., 2007).

  • Platelet Aggregation Inhibition : Studies on piperazinyl-glutamate-pyrimidines reveal their role as potent P2Y12 antagonists, which are crucial in inhibiting platelet aggregation. These findings are significant for cardiovascular health applications (Parlow et al., 2009).

  • Metabolism and Pharmacokinetics : Research into the metabolism, excretion, and pharmacokinetics of compounds structurally similar to 4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, particularly in the context of antineoplastic tyrosine kinase inhibitors, provides insights into their metabolic pathways and potential therapeutic applications (Gong et al., 2010).

properties

IUPAC Name

3-methyl-1-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O/c1-15(2)14-17(24)22-12-10-21(11-13-22)16-6-7-19-18(20-16)23-8-4-3-5-9-23/h6-7,15H,3-5,8-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWGHUBJLRQMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)butan-1-one

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